Tribenzylsilane
Description
The Evolving Landscape of Organosilicon Chemistry and Its Broader Scientific Impact
Organosilicon chemistry, a dynamic and rapidly expanding field, centers on compounds featuring silicon-carbon bonds. This area has witnessed substantial advancements since the synthesis of the first organosilicon compound, tetraethylsilane, in 1863 by Alexander Butlerov. Early pioneers like Frederick Kipping significantly contributed by synthesizing a wide array of organosilicon compounds and introducing the concept of "silicone" in the 1930s. The subsequent discovery of processes for producing silicone polymers by James Franklin Hyde in the 1940s revolutionized various industries, leading to widespread applications in aerospace, automotive, electronics, and healthcare alfa-chemistry.comfishersci.ca.
The unique properties of organosilicon compounds, such as their exceptional thermal stability, chemical inertness, and flexibility, render them invaluable building blocks for designing advanced materials fishersci.fi. They find diverse applications across materials science, pharmaceuticals, electronics, and agriculture fishersci.cafishersci.fiamericanelements.com. In materials science, they are utilized as coatings, adhesives, sealants, and modifiers, imparting desirable characteristics like water repellency and thermal resistance fishersci.fichemimpex.com. In the pharmaceutical sector, organosilicon compounds serve as drug delivery agents, imaging agents, and synthetic intermediates, owing to their biocompatibility and tunable properties fishersci.fichemimpex.comfishersci.se. Furthermore, their application extends to electronics as dielectric materials, insulators, and encapsulants in semiconductor devices fishersci.fi. The ongoing evolution of organosilicon chemistry continues to address the demand for energy-saving, environmentally friendly, and high-performance new materials across almost every industrial and scientific sector fishersci.ca.
Strategic Importance of Hydrosilanes in Contemporary Chemical Synthesis
Hydrosilanes, characterized by the presence of at least one silicon-hydrogen (Si-H) bond, hold strategic importance in modern chemical synthesis. They are widely employed as versatile reducing agents for various organic functional groups, often offering greater selectivity and operating under milder conditions compared to conventional reductants like lithium aluminum hydride wikidata.org. A key application of hydrosilanes is in hydrosilylation reactions, a process that forms carbon-silicon bonds by the addition of an Si-H bond across unsaturated substrates like alkenes and alkynes ereztech.comfishersci.ca. This reaction is fundamental for producing industrially significant organosilicon compounds, including organofunctional silanes and silicones cenmed.com.
Genesis and Historical Trajectory of Tribenzylsilane within Organosilicon Research
This compound (C21H22Si), an organosilicon compound featuring three benzyl (B1604629) groups attached to a silicon atom, has been a subject of interest in organosilicon research due to its distinctive structure and reactivity chemimpex.comnih.gov. Early reports on its synthesis date back to the mid-20th century. For instance, research from 1955 described the preparation of this compound, albeit in low yield, by reacting sodium with tribenzylchlorosilane fishersci.caamericanelements.com. This early work also noted this compound as a "very reactive" silane (B1218182), indicating its pronounced chemical activity even in nascent studies fishersci.ca.
Historically, this compound has been recognized for its utility as a versatile reagent in organic synthesis, particularly in the formation of siloxanes and other silanes chemimpex.com. Its role as a protecting group for alcohols and amines, facilitating the selective functionalization of various substrates, has been highlighted chemimpex.com. Furthermore, this compound has served as a valuable intermediate in the production of silicone-based materials, contributing to the development of high-performance polymers and coatings chemimpex.com. In the realm of catalysis, it has shown promise as a reducing agent, enhancing reaction pathways and improving yields in the synthesis of various organic compounds chemimpex.com. Its unique properties allow for the fine-tuning of chemical reactions, establishing it as a useful tool for chemists chemimpex.com. The compound is also known for its reducing properties and its ability to protect functional groups during chemical reactions, and it has been used as a stabilizer for certain reactive intermediates in organic synthesis, contributing to the efficiency of multi-step reactions nih.gov.
Identification of Key Research Gaps and Emerging Paradigms in this compound Studies
Despite its established utility, research into this compound continues to identify specific challenges and explore new applications, reflecting broader emerging paradigms in organosilicon chemistry. A notable research gap lies in the impact of its steric bulk on reactivity. Studies have shown that the bulky nature of this compound can lead to significantly lower yields in certain Si-H bond insertion reactions, especially when compared to less hindered silanes like triethylsilane or dimethyl aryl silanes nih.govereztech.comnih.gov. For instance, in iridium(I)-catalyzed Si-H bond insertion reactions with amide-sulfoxonium ylides, this compound yielded only 63%, whereas trialkylsilanes generally provided good yields nih.gov. This highlights a need for developing more sterically tolerant catalytic systems or reaction conditions to overcome the limitations imposed by its bulky substituents, thereby expanding its synthetic applicability.
Early research also indicated that this compound's "very reactive" nature made it challenging to study accurately in some contexts fishersci.ca. This suggests a continued need for advanced mechanistic studies to fully understand its reaction pathways and optimize its use. Emerging paradigms in organosilicon research, which aim for more efficient and environmentally friendly processes, better control over product structures, and novel applications in diverse fields like electronics, photovoltaics, and medicine fishersci.ca, directly influence the future directions for this compound studies. Specifically, research may focus on:
Developing new catalytic systems: Exploring catalysts that can mitigate steric hindrance, allowing for higher yields and greater selectivity in reactions involving this compound.
Expanding its role in complex syntheses: Leveraging its protecting group and reducing agent capabilities in more intricate multi-step organic transformations, particularly where selective functionalization is paramount chemimpex.com.
Investigating its material science potential: Further exploring its use as an intermediate in silicone-based materials, coatings, and adhesives, focusing on tailoring properties for specific advanced applications chemimpex.com.
Understanding its stabilization mechanisms: Delving deeper into its ability to stabilize reactive intermediates to harness this property more broadly in challenging synthetic routes nih.gov.
These areas represent key opportunities for future research to fully unlock the potential of this compound within the evolving landscape of organosilicon chemistry.
Theoretical Frameworks for Understanding Si-C and Si-H Bond Reactivity
Understanding the reactivity of silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds is fundamental to organosilicon chemistry. Theoretical frameworks, often supported by computational studies, provide crucial insights into their behavior.
Si-H Bond Reactivity: The Si-H bond is inherently reactive due to the polarity arising from the electronegativity difference between silicon (1.9 on the Pauling scale) and hydrogen (2.2) wikidata.org. This polarization results in a partial positive charge on silicon (Siδ+) and a partial negative charge on hydrogen (Hδ-), making the silicon atom susceptible to nucleophilic attack and the hydrogen atom prone to hydride transfer wikidata.org. The bond energy of Si-H (ranging from 320 to 380 kJ/mol) is significantly lower than that of the C-H bond (414-416 kJ/mol) wikidata.orgfishersci.ca. This lower bond energy facilitates the abstraction of hydrogen atoms from silicon, contributing to its reactivity in radical reactions and enabling its function as a reducing agent wikidata.org.
Theoretical and experimental studies have elucidated various mechanisms for Si-H bond activation:
Transition Metal Catalysis: Many Si-H reactions, particularly hydrosilylation, are catalyzed by transition metals (e.g., Rh, Ir, Pt, Pd, Ni) wikidata.orgereztech.comcenmed.com. The widely accepted mechanism often involves the oxidative addition of the Si-H bond to the metal center, forming a silyl (B83357) hydride intermediate cenmed.com. Subsequent steps, such as migratory insertion, lead to the formation of new Si-C bonds.
Lewis Base Activation: Lewis bases can activate hydrosilanes, leading to both single electron transfer (SET) and two-electron reduction chemistry fishersci.comnih.gov. This often involves the formation of hypercoordinate silicon species (e.g., pentacoordinate hydridosilicates), where the silicon atom expands its coordination sphere beyond the typical tetrahedral arrangement fishersci.comnih.gov. These hypercoordinate intermediates can then participate in hydrogen atom transfer (HAT) processes, where a concerted migration of a proton and electron occurs from the hydrosilane to an acceptor molecule fishersci.comnih.gov.
Si-C Bond Reactivity: The Si-C bond is a cornerstone of organosilicon compounds, providing structural diversity and stability alfa-chemistry.comfishersci.ca. While generally robust, the Si-C bond can undergo cleavage under specific conditions, particularly in strongly acidic or basic environments nih.gov. Theoretical studies, often employing Density Functional Theory (DFT) calculations, are instrumental in predicting the stability and cleavage mechanisms of Si-C bonds. For instance, the stability of Si-C bonds in organosilane precursors has been correlated with the proton affinity (PA) of the carbon atom at the ipso-position under acidic conditions, and the PA of the carbanion generated after Si-C cleavage under basic conditions nih.gov. Electron-rich aromatic groups attached to silicon tend to make the Si-C bond more susceptible to cleavage under acidic conditions nih.gov.
The larger covalent radius of silicon (111 pm) compared to carbon (67 pm) and its lower electronegativity (1.74 eV vs. 2.50 eV for carbon) contribute to the unique physical and chemical properties of organosilicon compounds ereztech.com. These differences also allow silicon to readily form hypervalent five- or six-coordinated intermediates, which can sometimes lead to the decomposition of organosilanes or influence chemoselectivity in reactions ereztech.comnih.gov. Understanding these fundamental bond characteristics and their theoretical underpinnings is crucial for predicting and controlling the reactivity of this compound and for designing new organosilicon compounds with tailored properties.
Data Tables
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 1747-92-8 | chemimpex.comnih.gov |
| Molecular Formula | C21H22Si | nih.gov |
| Molecular Weight | 302.48 g/mol | nih.gov |
| Appearance | Colorless to yellow clear liquid / Off-white crystals | nih.govereztech.com |
| Melting Point | 88.0 to 92.0 °C / 91 °C | nih.govereztech.com |
| Boiling Point | 414.4 °C at 760 mmHg | nih.gov |
| Flash Point | 240.1 °C | nih.gov |
| Water Solubility | Practically insoluble in water | nih.gov |
Table 2: Comparative Reactivity of Hydrosilanes in Si-H Bond Insertion Reactions
| Hydrosilane | Steric Hindrance | Yield (Iridium(I)-catalyzed Si-H bond insertion) | Reference |
| Trialkylsilanes | Low to Moderate | Good yields (e.g., 70-80%) | nih.gov |
| Cyclohexyl-substituted silanes | Moderate | 70% | nih.gov |
| Benzyl-substituted silanes | Moderate | 60% | nih.gov |
| This compound | High | Low yield (63%) | nih.govnih.gov |
| Diphenylmethylsilane | High | Significantly diminishing yields | nih.govnih.gov |
| Triphenylsilane | High | Significantly diminishing yields | nih.govnih.gov |
Structure
2D Structure
Properties
InChI |
InChI=1S/C21H21Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZGXRIXJAVMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938549 | |
| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-92-8 | |
| Record name | 1747-92-8 | |
| Source | DTP/NCI | |
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| Record name | Tribenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938549 | |
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| Record name | Tribenzylsilane | |
| Source | European Chemicals Agency (ECHA) | |
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Sophisticated Synthetic Methodologies for Tribenzylsilane and Its Precursors
Innovative Reductive Strategies for Carbon-Silicon Bond Formation
Reductive strategies are fundamental in organosilicon chemistry, typically involving the reduction of silicon-halogen bonds or the activation of other functional groups to facilitate the introduction of organic moieties and the formation of new carbon-silicon bonds.
Catalytic Benzylation of Silicon Halides and SiloxanesHistorically, the formation of carbon-silicon bonds has heavily depended on the reaction of silicon halides with highly reactive organometallic reagents. Common precursors include silicon tetrachloride (SiCl4, PubChem CID: 24816)fishersci.cawikipedia.orgamericanelements.comsigmaaldrich.comuni.luand trichlorosilane (B8805176) (SiHCl3, PubChem CID: 24811)fishersci.cawikipedia.orgsigmaaldrich.comnih.gov. Benzylmagnesium chloride (PubChem CID: 2733352)fishersci.fifishersci.noamericanelements.comsigmaaldrich.comamericanelements.com, a widely utilized Grignard reagent, and phenyllithium (B1222949) (PubChem CID: 637932)wikipedia.orgwikipedia.orgnih.govnih.gov, an organolithium compound, are frequently employed to introduce organic groups to silicon.wikipedia.orgWhile these reagents are effective for forming C-Si bonds, the reactions are typically stoichiometric, leading to the generation of substantial salt byproducts.
More recent advancements have introduced catalytic approaches that offer more efficient and atom-economical routes to benzylsilanes. For instance, gold nanoparticles supported on zirconium dioxide (ZrO2) have demonstrated catalytic activity in the silylation of unactivated C(sp3)-O bonds found in esters and ethers. organic-chemistry.org This process facilitates the formation of carbon-silicon bonds by generating alkyl radicals via homolysis of the C(sp3)-O bonds, followed by subsequent silylation with disilanes, leading to a variety of alkyl-, allyl-, benzyl-, and allenyl silanes in high yields. organic-chemistry.org Another catalytic strategy involves nickel/copper (Ni/Cu) co-catalyzed silylation of unactivated C-O electrophiles, including those derived from benzyl (B1604629) alcohols. organic-chemistry.org These methods provide direct and mild access to silylated compounds, showcasing versatile catalytic routes for introducing benzyl groups onto silicon. organic-chemistry.org
Metal-Free and Organocatalytic Approaches to Tribenzylsilane SynthesisThe development of metal-free and organocatalytic methodologies is a significant trend in modern organic synthesis, aiming to circumvent the limitations associated with metal catalysts, such as potential toxicity, cost, and availability. An early method for this compound synthesis involved the reaction of sodium with tribenzylchlorosilane, though this approach yielded this compound in low quantities.dtic.milThis method, while employing a metal, predates modern catalytic concepts.
Contemporary research has explored transition-metal-free strategies for carbon-silicon bond formation. One such innovative approach utilizes the electroreduction of chlorosilanes, which can generate silyl (B83357) radicals through the reductive cleavage of robust Si-Cl bonds. organic-chemistry.org This electrochemical method facilitates various metal-free alkene silylation reactions, including hydrosilylation and allylic silylation. organic-chemistry.org While the direct application of this specific strategy to the synthesis of this compound from simple precursors requires further validation for efficiency and scope, it represents a promising direction for metal-free reductive pathways. Another notable metal-free method involves the synthesis of gem-silylboronate esters from arylboronic acids and trimethylsilyldiazomethane. researchgate.net These advancements highlight the increasing interest in developing environmentally benign and metal-independent synthetic routes for organosilicon compounds.
Refined Hydrosilylation Routes for this compound Generation
Hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated carbon-carbon bond, is a cornerstone reaction in organosilicon chemistry due to its excellent atom economy and efficiency in forming Si-C bonds. nih.gov Although this compound itself is an achiral molecule, the sophisticated principles and methodologies developed for stereocontrolled hydrosilylation are highly pertinent for the synthesis of its chiral analogues, providing pathways to more complex and functionally diverse silane (B1218182) structures.
Stereocontrol in Hydrosilylation for Chiral this compound AnaloguesSignificant advancements have been made in achieving stereocontrol in hydrosilylation reactions, particularly for the synthesis of chiral silanes, including those possessing a stereogenic silicon center (Si-stereogenic silanes).nih.govresearchgate.netresearchgate.netrsc.orgnsf.govA range of transition metal complexes, incorporating metals such as cobalt, rhodium, iridium, ruthenium, and palladium, have been successfully employed as catalysts for the asymmetric hydrosilylation of various unsaturated substrates, including alkenes, alkynes, and carbonyl compounds.nih.govrsc.orgThese catalytic systems enable the formation of Si-stereogenic monohydrosilanes with high enantioselectivity.nih.govrsc.org
For example, a highly enantioselective palladium-catalyzed hydrosilylation of 1,3-diynes with dihydrosilanes has been reported, leading to the efficient preparation of Si-stereogenic enynes with excellent enantiomeric excesses (up to >99%). researchgate.net Similarly, copper(I)-hydride (CuH) catalyzed enantioselective hydrosilylation of strained methylenecyclopropanes has yielded Si-stereogenic remote (E)-alkenyl-substituted monohydrosilanes with high enantioselectivity. rsc.org The steric environment around the silicon center in the dihydrosilane starting material can significantly influence the stereocontrol, with bulkier substituents potentially leading to decreased enantioselectivity. rsc.org These methodologies, while not directly producing achiral this compound, provide a robust framework for creating chiral benzylsilane (B11955767) analogues by introducing a chiral center either on the silicon atom (e.g., if one of the benzyl groups was replaced by a different substituent) or on one of the benzyl moieties. The stereospecific Si-C coupling/hydrosilylation of maleimides, for instance, has demonstrated the ability to achieve high diastereoselectivity and enantioselectivity, enabling remote control of axial chirality. nih.gov
Table 1: Representative Catalytic Systems for Stereocontrolled Hydrosilylation of Silanes
| Catalyst Metal | Ligand Type | Substrate Type | Stereochemical Outcome | Reference |
| Cobalt | N/A | 1,3-dienes | Regio-, diastereo-, and enantioselective hydrosilylation to construct carbon- and silicon-stereogenic centers. researchgate.net | researchgate.net |
| Palladium | Chiral phosphoramidite (B1245037) (TADDOL-derived) | Carbonyl-activated alkenes (e.g., maleimides) | Highly enantioselective Si-C coupling/hydrosilylation, leading to axially chiral silyl succinimides. nih.gov | nih.gov |
| Palladium | N/A | 1,3-diynes | Highly enantioselective hydrosilylation with dihydrosilanes for Si-stereogenic enynes. researchgate.net | researchgate.net |
| Copper | (S,S)-Ph-BPE | Strained methylenecyclopropanes | Enantioselective hydrosilylation for Si-stereogenic remote (E)-alkenyl-substituted monohydrosilanes. rsc.org | rsc.org |
| Rhodium | N/A | Dihydrosilanes + Alkenes | Tandem enantioselective C-H silylation/alkene hydrosilylation for silicon-stereogenic silanes. researchgate.net | researchgate.net |
Green Chemistry and Sustainable Synthesis of this compound
The principles of green chemistry advocate for environmentally benign chemical processes, aiming to minimize the generation of hazardous substances and promote resource efficiency. Applying these principles to the synthesis of this compound is crucial for its sustainable production.
One key aspect of green chemistry in organometallic synthesis is the selection of solvents. For instance, benzylmagnesium chloride, a common Grignard reagent used to introduce benzyl groups, can be prepared and utilized in 2-methyltetrahydrofuran (B130290) (2-MeTHF). fishersci.fi This solvent is considered a greener alternative to traditional ethereal solvents, contributing to a reduced environmental footprint by being derived from renewable resources and exhibiting lower toxicity. fishersci.fi
Beyond solvent selection, the broader field of organosilicon chemistry is increasingly exploring sustainable practices. This includes the development of transition-metal-free catalytic systems, as discussed in Section 2.1.2, which eliminate the need for potentially toxic or rare metal catalysts. Furthermore, advancements in electrophotochemical catalysis, which leverage visible light and electricity as clean energy inputs, represent a significant step towards more sustainable radical chemistry. researchgate.net While specific, dedicated green chemistry protocols for the industrial synthesis of this compound are not extensively documented in the current literature, the ongoing research into atom-economical reactions, waste reduction, and the use of benign reagents and energy sources in organosilicon chemistry provides a foundation for developing more sustainable routes for this compound in the future.
Table 2: Green Chemistry Approaches in this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |
| Use of Safer Solvents | Utilization of 2-methyltetrahydrofuran (2-MeTHF) as a greener solvent for Grignard reactions. fishersci.fi | Reduced environmental footprint, lower toxicity. fishersci.fi |
| Catalysis | Development of metal-free or |
Solvent-Free and Atom-Economical Protocols
The development of solvent-free and atom-economical synthetic protocols is a growing area in organic chemistry, aiming to reduce waste and improve efficiency researchgate.netdss.go.th. Atom economy is a measure of how efficiently atoms from the starting materials are incorporated into the final product researchgate.net.
In the broader context of organosilane synthesis, efforts towards atom-economical approaches are evident. For instance, gold-catalyzed Si-H bond insertion reactions of 1,6-enynes with hydrosilanes have been reported as atom-economical methods for constructing bicyclo[3.1.0]hexane silanes rsc.orgrsc.org. Similarly, enantioselective 1,4-conjugate additions to β-silyl α,β-unsaturated carbonyl compounds have been achieved under solvent-free conditions beilstein-journals.orgbeilstein-journals.org. The solvent-free synthesis of hybrid zeolites using organosilanes also demonstrates the feasibility and benefits of such methods, offering efficiency, speed, and environmental advantages researchgate.netmdpi.com. Furthermore, additive-free, base-catalyzed protodesilylation of organosilanes has been developed as an efficient and atom-economical process dss.go.th.
While these principles are increasingly applied in organosilane chemistry, the classical synthesis of this compound via Grignard reactions typically involves solvents like diethyl ether or tetrahydrofuran (B95107) (THF) chemimpex.comrsc.orgresearchgate.netthieme-connect.comresearchgate.net. Direct, widely adopted solvent-free methods specifically for this compound synthesis remain an area of ongoing research within the broader push for greener chemical processes.
Biocatalytic Pathways for Silane Synthesis Relevant to this compound
Biocatalysis offers a promising avenue for more sustainable chemical synthesis by utilizing enzymes to facilitate reactions under milder conditions, often with high selectivity and reduced reliance on hazardous reagents findaphd.comigem.org. While the direct biocatalytic synthesis of complex organosilanes like this compound is not yet a widely established method, significant research is underway in related areas of organosilicon biocatalysis.
Enzymes from marine sponges, known as silicateins, are being investigated for their ability to catalyze the formation and cleavage of Si-O bonds, which is relevant for the sustainable production of polysiloxanes rsc.orgfindaphd.comrsc.org. For example, silicatein-α (Silα) has been shown to catalyze the condensation of organosilyl ethers from corresponding silanols and alcohols, offering a route to Si-O bond formation without chlorosilanes rsc.org.
Furthermore, engineered enzymes, such as variants of cytochrome P450 monooxygenase (P450BM3), have demonstrated promiscuous activity in the oxidation of hydrosilanes to silanols acs.orgnih.govgoogle.com. These engineered biocatalysts can selectively oxidize Si-H bonds over C-H or C=C bonds, providing a mild and selective route to silanols, which are important intermediates nih.govgoogle.com. Efforts are also focused on engineering cytochromes to catalyze the formation of Si-C bonds, which could lead to environmentally friendly routes for synthesizing organosilicon compounds acs.orgigem.org. These advancements in biocatalytic silicon chemistry, while not yet directly applied to this compound, lay the groundwork for future sustainable synthetic strategies for a range of organosilicon compounds.
Synthesis of Functionally Substituted this compound Derivatives
The synthesis of functionally substituted this compound derivatives involves incorporating various functional groups into the benzyl moieties or directly onto the silicon atom. A common approach for preparing substituted benzylsilanes is through the Grignard reaction, where p-substituted benzyl Grignard reagents can be coupled with appropriate chlorosilanes, such as triphenylchlorosilane, to yield p-substituted benzyltriphenylsilanes cdnsciencepub.com. This method allows for the introduction of diverse functionalities present on the benzyl halide precursor.
Specific examples of substituted this compound derivatives include (4-bromophenyl)this compound (B11945974) (PubChem CID: 3347482) sigmaaldrich.com and (3-phenoxyphenyl)this compound (B11941214) (PubChem CID: 3702627). The existence of such compounds indicates that the this compound scaffold can accommodate additional functional groups. General methods for synthesizing substituted benzylsilanes also include copper-catalyzed deaminative silylation of benzylic ammonium (B1175870) triflates, which can proceed with stereospecificity nih.govresearchgate.net, and various cross-coupling reactions organic-chemistry.org.
However, direct functionalization of this compound itself can present synthetic challenges. For instance, in studies involving heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides, it was observed that the bulky nature of this compound led to low yields in comparison to less sterically hindered silanes like cyclohexyl- or benzyl-substituted silanes nih.gov. This highlights that while the core this compound structure is stable, introducing additional functionalities directly onto it can be hindered by steric effects, necessitating careful consideration of reaction conditions and methodologies. Research from the early 1960s, such as "Some Derivatives of this compound" by Gilman and Marrs, indicates a historical interest in exploring the chemical reactivity and derivatization of this compound acs.org.
Mechanistic Investigations of Tribenzylsilane Chemical Reactivity
Detailed Reaction Mechanisms of Si-H Bond Activation in Tribenzylsilane
The silicon-hydrogen (Si-H) bond is a key reactive site in this compound, undergoing various activation pathways that dictate its role in different reactions.
Homolytic cleavage of a covalent bond involves the symmetrical breaking of the bond, with each atom retaining one electron from the shared pair, resulting in the formation of free radicals. byjus.comunacademy.com This process typically requires a significant amount of energy, known as the bond dissociation energy (BDE). libretexts.org For Si-H bonds in general, homolytic cleavage can lead to the formation of silyl (B83357) radicals (R3Si•) and hydrogen radicals (H•). While specific detailed research findings on the homolytic cleavage of this compound's Si-H bond are not extensively documented in the provided sources, the principle of radical formation via homolytic bond fission is a fundamental aspect of Si-H bond chemistry. Such pathways are often initiated by light, heat, or radical initiators. unacademy.com
The Si-H bond in silanes, including this compound, is susceptible to heterolytic cleavage, which involves the unequal breaking of the bond, leading to charged species. This process is often facilitated by transition metal complexes or Lewis acids. rsc.orgresearchgate.netnih.govrsc.orgnih.govnih.gov
Electrophilic Activation: Electrophilic activation of the Si-H bond is a prominent mechanism, particularly in the presence of Lewis acidic transition metals or p-block elements. This activation can occur through the coordination of the Si-H bond to the metal center (η1 or η2 coordination modes), polarizing the bond and promoting its heterolytic rupture. rsc.orgnih.govrsc.orgnih.govnih.gov This leads to the generation of highly reactive, transient silylium-like cations (R3Si+) and metal hydrides. rsc.orgresearchgate.netnih.govrsc.orgnih.govnih.gov For instance, ruthenium(II) thiolate complexes, such as [(R3P)Ru(SDmp)]+[BArF4]−, have been shown to cooperatively activate Si-H bonds, forming ruthenium(II) hydride and sulfur-stabilized silicon cations. researchgate.netnih.govrsc.orgnih.gov These silylium (B1239981) ions act as potent silicon electrophiles in subsequent catalytic transformations. researchgate.netnih.govnih.gov this compound's Si-H bond is known to be susceptible to electrophilic attack, playing a role in various ionic and organometallic-catalyzed reductions. pageplace.de
Nucleophilic Attack: Conversely, the silicon center in silanes can also be subject to nucleophilic attack, especially when it is rendered more Lewis acidic, for example, through hypervalency (forming penta- or hexavalent silicon intermediates). lsu.edu Nucleophilic attack on silicon can lead to various transformations, including bond rearrangements and the formation of new Si-X bonds. For instance, in the context of protecting groups, nucleophiles can facilitate the removal of silyl groups from protected alcohols or amines. gelest.comgelest.com
Table 1: Examples of Si-H Bond Activation Pathways
| Mechanism Type | Catalyst/Reagent | Key Intermediate/Outcome | Reference |
| Electrophilic Attack | Lewis acidic transition metals (e.g., Ru(II) complexes) | Silylium cation (R3Si+) and metal hydride | rsc.orgresearchgate.netnih.govrsc.orgnih.govnih.gov |
| Electrophilic Attack | B(C6F5)3 (Tris(pentafluorophenyl)borane) | Formation of [R3Si–H⋯B(C6F5)3] adduct, then silylium cation | nih.gov |
| Nucleophilic Attack | Bases (e.g., alkoxides) | Proton-hydride transfer, H2 release | researchgate.net |
This compound is recognized as a versatile reducing agent in organic chemistry, primarily through its ability to act as a hydride source. lookchem.comchemimpex.com The Si-H bond can undergo hydride transfer, where the hydrogen atom is transferred as a hydride ion (H-) to an electrophilic center of a substrate, leading to its reduction. rsc.orgnih.govpageplace.deresearchgate.netlibretexts.org
Table 2: Reduction Capabilities of this compound
| Functional Group | Transformation | Reference |
| Ketones | Reduction to corresponding alcohols | lookchem.com |
| Aldehydes | Reduction to corresponding alcohols | lookchem.com |
| Olefins | Reduction (e.g., to alkanes) | lookchem.com |
| Carbonyl groups | Hydrosilylation (e.g., CO2 reduction) | rsc.orgnih.gov |
This hydride-donating property makes this compound valuable in the synthesis of various organic compounds, facilitating conversions such as ketones and aldehydes to their respective alcohols. lookchem.com The mechanism often involves the activation of the Si-H bond by a catalyst, followed by the transfer of the hydride to the substrate. For example, in the hydrosilylation of carbonyl compounds, a concerted pathway involving both hydride and silyl group transfer can occur. rsc.orgnih.gov
Reactivity Profiles of Benzyl (B1604629) Substituents on the Silicon Center
The aromatic rings of the benzyl substituents can undergo functionalization, allowing for the synthesis of more complex organosilicon compounds. A notable example is the sequential meta-C-H olefination of benzyl silanes. This reaction enables the selective introduction of olefin groups at the meta-positions of the aromatic rings, demonstrating the accessibility and reactivity of these sites for derivatization. rsc.org This methodology provides a route to synthesize valuable meta-olefinated toluene, benzaldehyde, and benzyl alcohols after removal of the silyl group. rsc.org
Table 3: Meta-C-H Olefination of Benzyl Silanes
| Substrate Type | Olefin Partner | Reaction Conditions (Typical) | Outcome | Reference |
| Benzyl silanes | Methyl acrylate | Pd(OAc)2, AgOAc, KH2PO4, CHCl3, 100 °C, 16 h (or similar) | Meta-mono-olefination; sequential bis-olefination possible | rsc.org |
The benzyl groups can also be involved in side-chain reactivity and rearrangement processes. One significant transformation is the benzylic 1,4-rearrangement/cyclization reaction observed for benzyl silanes. This rearrangement is proposed to proceed via a single electron transfer mechanism, leading to a radical anion intermediate where the benzyl substituent migrates as an anion. nih.gov Interestingly, electron-withdrawing substituents on the benzyl groups accelerate the rate of this rearrangement. nih.gov
Furthermore, benzyl groups attached to silicon can be cleaved by alkali metals, such as sodium, even from this compound, despite its "aliphatic characteristics". This suggests that the Si-C(benzyl) bond can be susceptible to cleavage under certain conditions, leading to the formation of phenylsodium (B238773) intermediates and redistribution products. researchgate.net This highlights the dynamic nature of the Si-C bonds in this compound and their potential for various bond reorganization processes. nih.govresearchgate.net
Hydrolysis and Condensation Kinetics and Mechanisms of this compound
The hydrolysis and condensation reactions of organosilanes, including this compound, are fundamental processes in silicon chemistry, often occurring via acid- or base-catalyzed bimolecular displacement reactions (SN2-Si mechanisms). fishersci.secenmed.com In acidic media, these reactions are typically initiated by the protonation of hydroxyl (OH) or alkoxyl (OR) substituents attached to the silicon atom. cenmed.com Conversely, under basic conditions, nucleophilic attack by hydroxyl or silanolate anions directly on the silicon atom is the predominant pathway. cenmed.comsigmaaldrich.com Both steric and inductive factors significantly influence the rates of these polymerization reactions. fishersci.secenmed.com
Specific mechanistic investigations have explored the methanolysis of this compound, a solvolytic reaction akin to hydrolysis, catalyzed by methoxide (B1231860). This reaction leads to the formation of hydrogen and methoxysilanes. thegoodscentscompany.com Kinetic studies have provided insights into the activation parameters for this process. For this compound, the methanolysis reaction exhibits a kinetic isotope effect (kH/kD) of 1.35 ± 0.09, indicating that proton transfer from the solvent to the silane (B1218182) is an important step in the rate-determining pathway. thegoodscentscompany.comcharchem.org
Table 1: Activation Parameters for Methanolysis of Triorganosilanes in Phenol-Phenoxide Buffers at 298 K thegoodscentscompany.com
| Silane | ΔG* (kcal/mol) | ΔH* (kcal/mol) |
| Triphenylsilane | 18.17 ± 0.02 | 9.4 ± 0.3 |
| This compound | 20.33 ± 0.02 | 11.4 ± 0.3 |
| Tributylsilane | 21.89 ± 0.02 | 12.3 ± 0.3 |
The condensation kinetics are generally more intricate than hydrolysis, often involving the formation of siloxane bridges (Si-O-Si) through the removal of water or an alcohol molecule from two silanol (B1196071) or alkoxysilane molecules. fishersci.se
Oxidative and Reductive Transformations of this compound
This compound participates in various oxidative and reductive transformations, highlighting its utility as a versatile reagent. As a reducing agent, this compound can facilitate the conversion of functional groups such as ketones, aldehydes, and olefins into their corresponding alcohols, contributing to the synthesis of diverse organic compounds. ereztech.com While specific yields for the reduction of esters to aldehydes by this compound have been reported as not available, the transformation itself has been noted. fishersci.ca
Reductive processes involving this compound include its reaction with sodium, which occurs despite the compound's predominantly aliphatic characteristics. fishersci.no This suggests that the Si-H bond can be cleaved by alkali metals.
Oxidative transformations of this compound encompass several pathways. Prolonged reaction conditions can lead to the formation of tribenzylchlorosilane, indicating an oxidative conversion of the Si-H bond to an Si-Cl bond. ereztech.comnih.gov Furthermore, this compound undergoes oxidative addition reactions with transition metal complexes, such as RhClL2 (where L = P(i-Pr)3), to yield hydridosilylrhodium(III) complexes. nih.govfishersci.ca In these reactions, the silicon atom formally undergoes an oxidation state change as it forms a bond with the metal center. Another reported oxidative transformation involves the reaction of this compound with selenium, resulting in the formation of the cyclic dimer [(PhCH2)3Si]2Se2. wikipedia.org
Acid-Catalyzed and Base-Catalyzed Transformations of this compound
This compound's reactivity is significantly influenced by both acidic and basic catalytic environments, leading to distinct transformations.
Acid-Catalyzed Transformations: Under acidic conditions, this compound acts as a reducing agent. For instance, in the presence of Lewis acids like boron trifluoride diethyl etherate (BF3·Et2O), this compound can selectively reduce aldehydes and ketones. ereztech.com The proposed mechanism for these reductions involves the hydrosilylation of the Lewis acid-activated carbonyl group, followed by the displacement of fluoride (B91410) at the silicon center. ereztech.com
Another example of an acid-catalyzed transformation is the reaction with acyl chlorides. While o-chlorobenzoyl chloride did not react with this compound without a catalyst, p-ethoxybenzoyl chloride reacted with this compound in the presence of aluminum chloride to form tribenzylchlorosilane and p-ethoxybenzaldehyde. ereztech.com This highlights the role of Lewis acid catalysis in facilitating the acylation-reduction of the Si-H bond.
Base-Catalyzed Transformations: Base catalysis plays a crucial role in the transformations of this compound, particularly in solvolytic reactions. As previously discussed, the methanolysis of this compound is effectively catalyzed by methoxide ions. thegoodscentscompany.com Mechanistic studies on the base-catalyzed dehydrocoupling of silanes, including this compound, suggest that a key step involves proton transfer from the solvent to the silane in the rate-determining step. charchem.org This highlights the nucleophilic role of the base in activating the Si-H bond for subsequent reactions.
Advanced Spectroscopic and Computational Elucidation of Tribenzylsilane Chemistry
Quantum Chemical Calculations for Understanding Tribenzylsilane Reactivity
Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) has emerged as a cornerstone in quantum chemistry and materials science, providing a robust framework for investigating the electronic structure of atoms, molecules, and solids. researchgate.net It is a first-principles computational method that balances computational cost with accuracy, making it suitable for studying systems of considerable size. cdnsciencepub.com
Applications in Reaction Pathways: Beyond static electronic structure, DFT is widely employed to map out reaction pathways, identify transition states, and calculate activation barriers. This capability is crucial for understanding reaction mechanisms and predicting the kinetics and thermodynamics of chemical transformations. cdnsciencepub.comchemrxiv.org In the context of organosilanes, DFT can be used to explore various reactions, such as Si-H bond activation, substitution reactions at the silicon center, or interactions with other molecules. For example, DFT has been successfully applied to elucidate active sites and reaction pathways in heterogeneous catalysts, aiding in the design of more efficient catalytic processes. researchgate.netcdnsciencepub.com While direct studies on this compound are not readily available, DFT could be used to predict its reactivity in specific catalytic or synthetic scenarios by identifying energetically favorable pathways and intermediate structures.
Typical DFT Outputs for Organosilanes: DFT calculations on organosilanes typically yield a range of data, including:
Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles.
Electronic Energies: Total energies, orbital energies (HOMO-LUMO gaps), and ionization potentials.
Vibrational Frequencies: Used to confirm minimum energy structures and predict infrared and Raman spectra.
Charge Distributions: Mulliken or Natural Population Analysis (NPA) charges on individual atoms.
Reaction Energetics: Energy profiles, activation energies (Ea), and reaction enthalpies (ΔH) for proposed reaction pathways.
While specific data for this compound are not available from the current search, the table below illustrates the types of computational findings that DFT provides for organosilanes, based on general research in the field.
| Property/Parameter | Description | Typical DFT Output |
| Electronic Structure | Molecular orbital energies, charge distribution | HOMO-LUMO Gap (eV), Atomic Charges (e) |
| Molecular Geometry | Bond lengths, angles | Si-C bond length (Å), C-Si-C angle (°) |
| Reaction Barrier | Activation energy for a specific reaction step | Energy (kJ/mol) |
| Reaction Pathway | Sequence of intermediates and transition states | Energy profile diagram |
Ab Initio Methods for Spectroscopic Parameter Prediction
Ab Initio methods, derived from first principles of quantum mechanics without empirical parameters, are powerful tools for predicting a wide array of spectroscopic parameters. researchgate.net These methods are particularly valuable for molecules that are challenging to study experimentally due to their reactivity or transient nature. acs.org
Prediction of Spectroscopic Parameters: For organosilanes like this compound, Ab Initio calculations can accurately predict various spectroscopic properties, including:
Rotational Constants: Essential for microwave spectroscopy and determining molecular geometries in the gas phase. afit.edumdpi.com
Vibrational Frequencies: Corresponding to infrared and Raman active modes, providing insights into bond strengths and molecular vibrations. afit.edu
NMR Chemical Shifts: Predicting the shielding environment of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si), which is critical for structural elucidation.
Hyperfine Interaction Parameters: Relevant for techniques like Electron Paramagnetic Resonance (EPR) or high-resolution microwave spectroscopy, providing information about electron-nuclear spin interactions. mdpi.com
High-level Ab Initio composite methods have been utilized to calculate thermochemical properties, such as standard enthalpy of formation, entropy, and heat capacity, for a wide range of organosilicon compounds. acs.org This allows for a critical evaluation of experimental data and the establishment of reliable benchmark databases. acs.org The accuracy of these predictions can be very high, with rotational constants showing excellent agreement with experimental values, sometimes within 0.005%. acs.org
Typical Ab Initio Outputs for Spectroscopic Parameters: Ab Initio calculations provide detailed numerical values that can be directly compared with experimental spectroscopic data or used to guide experimental investigations.
| Spectroscopic Parameter | Description | Typical Ab Initio Output |
| Rotational Constants | Related to molecular inertia and geometry | A, B, C (MHz) |
| Vibrational Frequencies | Characteristic molecular vibrations | ν₁ (cm⁻¹), ν₂ (cm⁻¹) |
| NMR Chemical Shifts | Electronic environment of nuclei | δ (ppm) for ¹H, ¹³C, ²⁹Si |
| Dipole Moment | Measure of molecular polarity | μ (Debye) |
Molecular Dynamics Simulations of this compound in Catalytic Environments
Molecular Dynamics (MD) simulations are computational methods that track the time-evolution of a system of interacting atoms and molecules, providing a dynamic "evolution" perspective. hilarispublisher.com This approach is particularly powerful for understanding the behavior of chemical systems under realistic conditions, including temperature and pressure effects, and for investigating complex processes like catalysis. hilarispublisher.comcatalysis.blog
Simulating this compound in Catalytic Environments: While direct MD simulations of this compound in catalytic environments are not specifically detailed in the search results, MD simulations are broadly applied to organosilanes and catalytic systems. For example, MD has been used to study the adsorption of organosilanes on surfaces, such as zinc oxide, providing insights into their orientation and alignment at solid interfaces. acs.org
In catalytic contexts, MD simulations can:
Observe Molecular Interactions: Track the movement and interactions of reactant molecules, intermediates, and catalyst surfaces over time. catalysis.blog
Understand Catalyst Stability: Investigate how catalysts maintain their structural integrity and activity in various chemical environments. catalysis.blog
Investigate Environmental Effects: Study the impact of factors like solvent, temperature, and pressure on catalytic efficiency and reaction pathways. catalysis.blogeuropa.eu
Elucidate Reaction Mechanisms: Ab Initio Molecular Dynamics (AIMD), which combines MD with forces directly calculated from electronic structure, can accurately describe electronic structure and atomic motion, enabling the study of bond breaking and formation during catalytic reactions. hilarispublisher.commdpi.com This is crucial for understanding the microscopic mechanisms of catalysis. mdpi.com
For this compound, MD simulations could model its diffusion, adsorption, and reaction on a catalyst surface, providing atomic-level insights into its behavior. This could include studying how this compound interacts with metal centers in homogeneous or heterogeneous catalysis, or how its bulky benzyl (B1604629) groups influence steric accessibility to active sites. Such simulations are vital for optimizing catalyst design and reaction conditions.
Typical MD Simulation Outputs for Catalytic Systems: MD simulations generate time-dependent trajectories of all atoms in the system, from which various properties can be extracted.
| Property/Parameter | Description | Typical MD Output |
| Diffusion Coefficients | Rate of molecular movement | D (cm²/s) |
| Radial Distribution Functions (RDFs) | Probability of finding atoms at certain distances | g(r) |
| Adsorption Energies | Strength of interaction between molecule and surface | E_ads (kJ/mol) |
| Conformational Changes | Evolution of molecular shapes over time | Trajectories, RMSD (Å) |
| Reaction Rates | Rate constants for elementary steps (from AIMD) | k (s⁻¹) |
Catalytic Applications and Ligand Design with Tribenzylsilane
Tribenzylsilane as a Key Reducing Agent in Homogeneous Catalysis
Organosilanes, including this compound, serve as versatile hydride donors in various reduction processes within homogeneous catalysis. The Si-H bond can be activated through different mechanisms, enabling the reduction of a range of organic functionalities. These reductions can be acid-catalyzed, where the silane (B1218182) delivers a hydride to a carbenium ion intermediate, or fluoride-ion catalyzed, which enhances the hydridic character of the silane researchgate.net.
Silanes are employed in the homogeneous catalytic reduction of carbonyl compounds, such as aldehydes, ketones, and esters, to their corresponding alcohols or silyl (B83357) ethers researchgate.netrsc.orgunl.ptwikipedia.org. While many silanes like diphenylsilane (B1312307) (CID: 69975) and polymethylhydrosiloxane (B1170920) (PMHS) (CID: 6857500) have been extensively studied in these catalytic systems rsc.orgunl.pt, this compound has also been explored. For instance, this compound, along with diphenylsilane, has been shown to add to the C=O bond of quinones, although these reactions typically occur at high temperatures (270-340°C) and yields range from 30-80% researchgate.net. In the context of enone reduction, this compound and triethylsilane (CID: 7901) have been utilized, though specific yields were not reported in one instance chemistry-chemists.com.
The catalytic hydrosilylation of imines (C=N bonds) is a significant method for synthesizing amines, amino acids, and pharmaceutical intermediates chemistryviews.orgorganic-chemistry.org. This transformation is typically facilitated by transition metal complexes, although main-group compounds have also emerged as catalysts chemistryviews.orgchemistryviews.org. While general silanes like phenylsilane (B129415) (CID: 69974) and triethylsilane are commonly used in these reactions chemistryviews.orgchemistryviews.org, specific homogeneous catalytic applications of this compound for the reduction of imines or nitriles (C≡N bonds) are less commonly detailed in the provided search results. However, the broader field of nitrile activation through catalytic hydrosilylation using various silanes and metal complexes (e.g., ruthenium, fluoride-catalyzed) is well-established for producing amines whiterose.ac.uknih.govresearchgate.net.
Hydrosilylation, the addition of an Si-H bond across an unsaturated bond, is a fundamental and commercially important method for synthesizing organosilicon compounds wikipedia.org. This reaction is typically performed catalytically, often involving precious metal catalysts such as those based on platinum, rhodium, ruthenium, palladium, osmium, and iridium wikipedia.orgpageplace.desigmaaldrich.com.
This compound plays a role in the formation of active catalytic species in hydrosilylation. For example, this compound reacts with cyclopentadienylrhodium dicarbonyl (C5H5Rh(CO)2, CID: 101831) to form hydridosilylrhodium complexes, specifically C5H5CORh(H)SiR3 (where R is a benzyl (B1604629) group). These silylrhodium complexes are recognized as important intermediates in rhodium-catalyzed hydrosilylation of unsaturated molecules acs.org. The reactivity of this compound with rhodium complexes, such as [RhClL2], leads to the formation of dinuclear hydridosilylrhodium(III) complexes, which are relevant to the catalytic cycle of hydrosilylation acs.orgresearchgate.net.
While various silanes, including trichlorosilane (B8805176) (CID: 24838), phenylsilane, and triethylsilane, are widely used in the hydrosilylation of alkenes (e.g., styrene (B11656) (CID: 7501), norbornene (CID: 8466)) wikipedia.orglibretexts.orgnih.gov, alkynes wikipedia.orgsigmaaldrich.com, and carbonyls (e.g., acetone (B3395972) (CID: 177)) researchgate.net, this compound's specific mediation of catalytic hydrosilylation of these bonds is implied through its ability to form key intermediates with rhodium acs.orgresearchgate.net and its mention in enone hydrosilylation chemistry-chemists.com.
Role of this compound in C-H Activation and Functionalization Strategies
C-H activation and functionalization strategies represent a powerful approach in organic synthesis, allowing for the direct functionalization of C-H bonds, thereby streamlining synthetic routes and reducing waste sioc-journal.cnorganic-chemistry.org. Transition metal catalysts, including those based on palladium, rhodium, ruthenium, and iridium, are central to these transformations wikipedia.orgsioc-journal.cnrsc.orgresearchgate.net.
While this compound itself is not typically a direct catalyst for C-H activation, benzylsilane (B11955767) derivatives, which include this compound as a structural motif, have been effectively utilized as substrates or as part of directing groups and templates in these strategies. For instance, benzylsilanes have been employed in regioselective C-H olefination reactions. Researchers have used removable silyl linkers as "traceless organosilicon templates" to direct meta-selective C-H olefination of aromatic compounds like phenols and benzyl silane derivatives sioc-journal.cnrsc.orgrsc.orgresearchgate.net. This temporary silicon connection approach can enhance regio- and stereoselectivity by facilitating intramolecular reactions and enabling meta-C-H activation of appended arenes through linear coordination of a nitrile-based template rsc.org. This highlights the utility of the benzylsilane scaffold in designing substrates for directed C-H activation.
Development of this compound-Derived Ligands for Asymmetric Catalysis
Asymmetric catalysis is crucial for producing enantiopure molecules, which are highly sought after in the pharmaceutical, agrochemical, and fragrance industries sigmaaldrich.com. Chiral ligands play a pivotal role in these processes by modifying the reactivity and selectivity of metal centers to preferentially form one enantiomer over another sigmaaldrich.comnih.gov.
The development of chiral organosilanes as valuable molecular scaffolds for asymmetric synthesis has seen significant progress jk-sci.com. While "this compound-derived ligands" are not explicitly detailed in the provided search results, the broader category of "chiral benzylsilanes" and "silicon-stereogenic silanes" is highly relevant. Chiral benzylsilanes can be synthesized through various asymmetric catalytic methods, including asymmetric hydrosilylation and transition metal-catalyzed chiral transfer reactions jk-sci.comriken.jp.
Research has focused on creating chiral silicon-containing ligands. For example, silicon-stereogenic dihydrodibenzosilines have been synthesized via rhodium-catalyzed asymmetric dehydrogenative C-H silylation using chiral diphosphine ligands researchgate.net. Furthermore, chiral silanol (B1196071) ligands, incorporating a silanol (Si-OH) coordinating group and a peptide-like aminoamide scaffold, have been developed for transition metal catalysis, demonstrating new coordination modes for enhanced activity and stereoselectivity chemrxiv.org. The concept of "siloxane-substituted oxazoline (B21484) ferrocene (B1249389) ligands" also illustrates the integration of silicon-containing moieties into chiral ligand backbones to enhance their efficacy in asymmetric transformations mdpi.com. These examples suggest that the this compound framework, with its inherent benzyl groups, could be adapted or modified to introduce chirality, either at the silicon center or within the benzyl groups, to create novel chiral ligand scaffolds.
Chiral silane-based ligands and catalysts have found applications in various enantioselective transformations. For instance, chiral spiro-bisoxazoline ligands have been effective in asymmetric iron-catalyzed Si-H bond insertion reactions of α-diazoesters to yield chiral α-silyl esters with high enantioselectivities organic-chemistry.org. The catalytic enantioselective hydroxylation of prochiral dihydrosilanes to access Si-chiral silanols is another area of active research researchgate.net.
Chiral benzylsilanes themselves are versatile intermediates in asymmetric synthesis jk-sci.comsioc-journal.cn. They can be prepared via enantioselective hydrosilylation of alkenes jk-sci.comriken.jp and subsequently utilized in various transformations where the chiral silicon center or the chiral benzyl group can induce stereoselectivity. While direct examples of this compound-derived ligands in specific enantioselective transformations are not explicitly detailed, the broader context of chiral silicon-based ligands and chiral benzylsilanes indicates a strong potential for such applications, particularly in reactions like asymmetric hydrosilylation, hydrofunctionalization, and C-H activation where the chiral ligand dictates the stereochemical outcome libretexts.orgjk-sci.comriken.jprsc.org.
This compound in Heterogeneous Catalysis and Surface Chemistry
While heterogeneous catalysis and surface chemistry are critical fields in chemical processes, direct documented applications or detailed research findings specifically highlighting this compound's role as a heterogeneous catalyst or its direct involvement in surface chemistry as a catalytic agent are not extensively detailed in the available literature. Heterogeneous catalysts typically exist in a different phase from the reactants, often as solids providing a surface for reactions to occur, and are regenerated without undergoing permanent changes. britannica.comsolubilityofthings.com
This compound is primarily utilized as a reactive organosilane and reducing agent in organic synthesis, a process that can occur in the presence of various catalysts (homogeneous or heterogeneous), but this does not imply that this compound itself acts as the heterogeneous catalyst. For example, in certain iron-catalyzed chlorination reactions of silanes, this compound acts as a reactant, undergoing transformation to tribenzylchlorosilane when reacted with specific acid chlorides. beilstein-journals.org Furthermore, in studies on dehydrogenative silylation of alcohols, the highly hindered this compound has been observed to fail to react under conditions where other less hindered silanes were effective with ruthenium dichloride catalysts, indicating limitations in its reactivity in certain catalyzed systems. organic-chemistry.org In some heterogeneous catalytic processes, such as the redistribution of benzylsilane catalyzed by activated metals (e.g., Fe-W), this compound can be formed as a reaction product, rather than acting as a catalytic agent. mpg.de
Polymerization Catalysis Utilizing this compound Derivatives
This compound derivatives have been successfully utilized as monomers in polymerization catalysis to produce novel polymeric materials. A notable example is the use of tribenzyl levoglucosan (B13493), a derivative containing the tribenzyl moiety, in cationic ring-opening copolymerization (cROCOP). This monomer has been copolymerized with other cyclic monomers, such as ε-caprolactone and triallyl levoglucosan derivatives. mdpi.com
Research findings indicate that bismuth triflate serves as an effective catalyst for the cROCOP of tribenzyl levoglucosan under mild conditions. mdpi.com The composition of the resulting copolymers can be controlled by adjusting the monomer feed ratios. For instance, the tribenzyl levoglucosan monomer composition in the copolymers ranged significantly:
Table 1: Copolymer Composition of Tribenzyl Levoglucosan Derivatives
| Comonomer | Tribenzyl Levoglucosan Monomer Composition in Copolymer (%) mdpi.com | Catalyst |
| ε-Caprolactone | 16 - 64 | Bismuth triflate |
| Triallyl Levoglucosan | 22 - 79 | Bismuth triflate |
These studies demonstrate the successful incorporation of tribenzyl-containing structures into polymer backbones, offering pathways for synthesizing sugar-based copolymers with tunable properties and potential for further post-polymerization modifications. mdpi.com
Tribenzylsilane in the Synthesis of Advanced Materials and Functional Molecules
Precursor Chemistry for Silicon-Containing Polymers and Oligomers
Tribenzylsilane is not commonly documented as a primary precursor for the synthesis of silicon-containing polymers and oligomers such as polysiloxanes and polysilanes. The existing body of scientific literature predominantly focuses on other silane (B1218182) precursors for these applications.
Synthesis of Polysiloxanes and Polysilanes via this compound
Engineering of Silicone Elastomers and Resins
Similarly, the role of this compound in the engineering of silicone elastomers and resins is not well-established in the scientific literature. The production of these materials generally relies on the crosslinking of polydimethylsiloxanes and related polymers, which are synthesized from precursors like dichlorodimethylsilane. There is no significant evidence to suggest that this compound is a key component in the formulation or modification of commercial or laboratory-synthesized silicone elastomers and resins.
Role in the Generation of Hybrid Organic-Inorganic Materials
The use of this compound in the generation of hybrid organic-inorganic materials is not a widely researched area. While organosilanes, in general, are fundamental building blocks for such materials due to their ability to bridge organic and inorganic phases, specific studies detailing the incorporation of this compound for this purpose are scarce. The bulky benzyl (B1604629) groups might offer unique steric or electronic properties to the resulting hybrid material, but this potential remains largely theoretical without direct experimental evidence.
Development of Functional Monomers and Building Blocks from this compound
There is limited information available on the development of functional monomers and building blocks derived from this compound. While the modification of the benzyl groups or the Si-H bond could theoretically lead to a variety of functionalized molecules, this area of synthetic chemistry has not been extensively explored. The synthesis of such monomers would be a prerequisite for their subsequent polymerization into functional materials.
This compound in the Synthesis of Specialty Chemicals and Pharmaceuticals
The application of this compound in the synthesis of specialty chemicals and pharmaceuticals is not a prominent topic in the available chemical literature. While other silanes are utilized as reducing agents or protecting groups in complex organic syntheses, this compound is not a commonly cited reagent for these purposes. Its specific reactivity and potential advantages over other silanes in these applications have not been systematically investigated or reported.
This compound as a Reagent in Organic Synthesis Beyond Reduction
Beyond its potential, though not widely documented, use as a reducing agent, the broader applications of this compound as a reagent in organic synthesis are not well-defined. The silicon-hydride bond suggests reactivity in hydrosilylation reactions, and the benzyl groups could potentially participate in various transformations. However, specific, well-documented examples of this compound being used as a key reagent to achieve synthetic transformations beyond simple reductions are not readily found in the scientific literature.
Future Perspectives and Interdisciplinary Research Directions for Tribenzylsilane
Integration of Tribenzylsilane Chemistry with Flow Chemistry and Automation Technologies
The integration of this compound chemistry with flow chemistry and automation technologies holds significant potential for enhancing synthetic efficiency and scalability. Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batches, offers advantages such as improved reaction control, faster reaction times, and enhanced safety sigmaaldrich.com. Automation technologies, including automated synthesis platforms, can further streamline chemical processes by reducing manual intervention, increasing reproducibility, and enabling high-throughput experimentation sigmaaldrich.comchemspeed.comsynplechem.com.
This compound's role as a versatile reagent in organic synthesis, particularly in the formation of siloxanes and silanes, makes it a suitable candidate for these advanced synthetic approaches chemimpex.comchemimpex.com. Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent addition, which can be critical for optimizing reactions involving this compound chemspeed.com. For instance, automated platforms can perform multistep syntheses, work-up, and purification, leading to increased efficiency and reduced waste sigmaaldrich.comchemspeed.com. The ability of this compound to act as a protecting group and reducing agent could be exploited in automated sequences for selective functionalization of substrates, potentially leading to improved yields and purities chemimpex.comlookchem.com.
While current research highlights the general benefits of automation in chemistry, specific studies detailing the automated synthesis or flow chemistry of this compound are emerging. However, the principles of automated synthesis, which involve precise control over reaction conditions and reagent delivery, are directly applicable to optimizing reactions involving this compound. The development of pre-filled reagent cartridges for automated synthesizers, for example, could simplify the handling and reaction of this compound for various transformations sigmaaldrich.com.
Rational Design of Next-Generation Catalysts Featuring this compound Moieties
This compound's unique structural features, particularly the silicon atom and the bulky benzyl (B1604629) groups, make it an interesting candidate for the rational design of next-generation catalysts. Silanes, in general, are widely used in catalysis, including as reducing agents and in the modification of nanomaterials for various applications chemimpex.commdpi.com.
This compound has already shown promise as a reducing agent in catalysis, enabling the synthesis of various organic compounds with improved yields chemimpex.com. Its properties allow for the fine-tuning of chemical reactions, making it a valuable tool in this field chemimpex.com. The Si-H bond in silanes is known for its reactivity, and this can be leveraged in catalytic processes lookchem.comresearchgate.net.
The rational design of catalysts could involve incorporating this compound moieties as ligands or as part of a catalyst scaffold. The steric bulk and electronic properties of the benzyl groups could influence the selectivity and activity of metal-catalyzed reactions. For example, silane-modified nanomaterials have been explored for their enhanced electrical and thermal conductivity, functional coatings, and catalytic applications mdpi.com. The ability of silanes to act as bridging agents between organic and inorganic materials suggests that this compound could be used to functionalize nanoparticles, creating novel heterogeneous catalysts with tailored properties mdpi.com.
However, some studies indicate that the bulky nature of this compound can sometimes lead to lower yields in certain reactions, such as iridium(I)-catalyzed Si-H bond insertion reactions, compared to less hindered silanes nih.govresearchgate.netresearchgate.netgelest.com. This suggests that careful consideration of steric hindrance will be crucial in the rational design of this compound-based catalysts. Future research could focus on designing catalysts where the this compound moiety's steric and electronic effects are optimized for specific catalytic transformations, potentially leading to highly selective and efficient processes. The development of new tin-free catalyst systems for silane (B1218182) crosslinking also presents an opportunity for this compound, as it could contribute to more sustainable catalytic processes psu.edugoogle.comadhesivesmag.com.
Exploration of this compound in Sustainable Energy Applications
The exploration of this compound in sustainable energy applications is an emerging area of research, building upon the broader utility of silicon-based compounds in energy technologies. Silicon is a fundamental component in many energy systems, particularly solar cells and certain energy storage devices.
While direct applications of this compound in sustainable energy are not extensively documented in the provided search results, its role in materials science and its ability to contribute to the development of high-performance polymers and coatings suggest potential indirect contributions chemimpex.comchemimpex.com. For instance, this compound is applied in the development of advanced materials, including coatings and adhesives, due to its excellent bonding properties and thermal stability chemimpex.comchemimpex.com. These properties could be beneficial in the fabrication of components for solar energy systems or energy storage devices, where material stability and performance under various conditions are crucial.
More broadly, silane modification of nanomaterials has been highlighted for its role in advancing energy harvesting technologies, showcasing their potential to enhance the performance and stability of next-generation devices mdpi.com. This includes applications in triboelectric nanogenerators (TENGs) and other energy harvesting systems where silanes can improve mechanical properties, electrical and thermal conductivity, and serve as functional coatings mdpi.com. If this compound can be effectively incorporated into such silane-modified nanomaterials, it could contribute to the development of more efficient and durable sustainable energy technologies.
Furthermore, the potential for this compound to be involved in reactions that produce hydrogen, as seen in the methanolyzation of silanes to hydrogen and methoxysilanes, could open avenues for its exploration in hydrogen production or storage applications researchgate.net.
Advancements in Biosilicon Chemistry Utilizing this compound Scaffolds
The advancements in biosilicon chemistry, particularly those utilizing this compound scaffolds, represent a frontier where inorganic and biological systems intersect. While silicon is abundant in nature, its direct role in biological systems is less understood compared to carbon. However, organosilicon compounds are increasingly being explored for biomedical and biomaterial applications.
This compound's use in pharmaceutical development for improving solubility and bioavailability of drug compounds indicates its potential in biosilicon chemistry chemimpex.comchemimpex.com. This suggests that this compound scaffolds could be designed to enhance the delivery or efficacy of biologically active molecules.
More generally, silane modification has been emphasized in biomedical applications, including the development of biomaterials mdpi.com. The ability of silanes to serve as bridging agents between organic and inorganic materials could be leveraged to create novel biocompatible materials or drug delivery systems mdpi.com. For example, silane-modified nanomaterials are being explored for various biomedical applications mdpi.com.
Future research could focus on synthesizing this compound-containing biomaterials with specific functionalities, such as controlled drug release, improved biocompatibility, or targeted delivery. The stability of this compound and its ability to form robust Si-C bonds could be advantageous in creating durable biomaterial scaffolds. The exploration of silicon-based polymers, in which this compound plays a crucial role, also extends to areas like personal care products and sealants, hinting at broader applications in health-related fields chemimpex.com.
Machine Learning and Artificial Intelligence for Predicting this compound Reactivity
The application of machine learning (ML) and artificial intelligence (AI) in chemistry is rapidly transforming how chemical reactions are designed, optimized, and predicted. For a compound like this compound, ML and AI can be invaluable tools for predicting its reactivity, exploring new synthetic pathways, and optimizing reaction conditions.
Computational chemistry, which provides the underlying data for ML models, has already been applied to study compounds containing silicon, including the crystal and molecular structure of this compound acs.orgacs.org. This foundational data can be used to train AI models.
AI and ML algorithms can analyze vast datasets of chemical reactions, including those involving silanes, to identify patterns and predict outcomes nih.gov. For this compound, this could involve:
Predicting Reaction Yields and Selectivity: By training models on existing reaction data, AI could predict the yield and selectivity of reactions involving this compound under various conditions, minimizing the need for extensive experimental screening nih.gov.
Designing New Synthetic Routes: AI-driven retrosynthesis tools could propose novel synthetic pathways for incorporating this compound into complex molecules or for synthesizing this compound derivatives nih.gov.
Optimizing Reaction Conditions: ML algorithms can optimize parameters such as temperature, pressure, catalyst loading, and solvent systems to maximize the efficiency of this compound reactions chemspeed.com. For instance, studies on solvent-induced shifts in silanes could provide valuable data for such models researchgate.net.
Understanding Steric and Electronic Effects: Given that the bulky nature of this compound can influence its reactivity, ML models could be trained to quantify and predict these steric and electronic effects, guiding the design of more effective reactions or catalysts nih.govresearchgate.netresearchgate.netgelest.com.
The integration of automated synthesis platforms with AI and ML can create a closed-loop system where AI designs experiments, the automated system executes them, and the results are fed back to refine the AI model, accelerating discovery in this compound chemistry synplechem.comrsc.org. This approach could lead to a deeper understanding of this compound's chemical behavior and unlock new applications more rapidly than traditional experimental methods.
Q & A
Q. How do steric and electronic properties of this compound affect its reactivity in hydrosilylation reactions?
- Methodological Answer : Reactivity is assessed through comparative kinetics using substituted alkenes (e.g., styrene vs. 1-octene). Steric hindrance from benzyl groups slows reaction rates, quantified via Arrhenius plots under controlled conditions (e.g., 60–100°C, Pt-catalyzed). Electronic effects are studied using Hammett substituent constants, correlating silane’s electron density (measured via ²⁹Si NMR chemical shifts) with catalytic turnover. Contradictions in literature data often arise from inconsistent catalyst loading or solvent polarity .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s stability under ambient conditions?
- Methodological Answer : Long-term stability is evaluated via accelerated degradation studies (40°C/75% RH), with samples analyzed by TGA (thermal decomposition onset) and GC-MS (hydrolysis byproducts). ²⁹Si NMR detects Si-O bond formation, while Raman spectroscopy identifies crystalline vs. amorphous degradation phases. Discrepancies in reported stability often stem from trace moisture in solvents or inadequate inert handling .
Advanced Research Questions
Q. How can computational models (DFT/MD) predict this compound’s behavior in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (Si-H: ~90 kcal/mol) and transition states for hydrosilylation. Molecular Dynamics (MD) simulations model solvation effects in ionic liquids vs. hydrocarbons. Validation involves comparing predicted activation energies (ΔG‡) with experimental Arrhenius parameters. Contradictions between theoretical and empirical data often arise from oversimplified solvent models or neglected steric interactions .
Q. What mechanisms underlie this compound’s role in radical-mediated polymerizations, and how do competing pathways influence product distribution?
- Methodological Answer : Radical trapping experiments (e.g., TEMPO inhibition) and ESR spectroscopy identify propagating radicals. Kinetic chain lengths are determined via Mayo-Walling plots, while MALDI-TOF MS reveals oligomer distributions. Competing pathways (e.g., chain transfer vs. termination) are modeled using Monte Carlo simulations. Discrepancies in molecular weight distributions often reflect initiator purity or oxygen contamination .
Q. How do isotopic labeling studies (²H/¹³C) resolve ambiguities in this compound’s reaction mechanisms?
- Methodological Answer : Deuterium labeling at the Si-H position tracks hydrogen transfer pathways in hydrosilylation. ¹³C-labeled benzyl groups (via Suzuki coupling) map regioselectivity in cross-coupling reactions. Isotopic enrichment is quantified via LC-NMR, with contradictions in mechanistic proposals (e.g., concerted vs. stepwise) resolved by comparing kinetic isotope effects (KIE) under varying temperatures .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting reports on this compound’s catalytic efficiency in asymmetric synthesis?
- Methodological Answer : Meta-analysis of enantiomeric excess (ee) data using Bland-Altman plots identifies systematic biases (e.g., chiral column selection in HPLC). Replicate studies under standardized conditions (fixed catalyst loading, solvent, and temperature) isolate variables. Contradictions often arise from unaccounted ligand decomposition or substrate impurities .
Q. What statistical approaches validate this compound’s structure-activity relationships (SAR) in drug delivery systems?
- Methodological Answer : Multivariate regression (PLS or PCA) correlates silane’s logP, polar surface area, and zeta potential with encapsulation efficiency. Bootstrap resampling assesses robustness of SAR models, while Q² (cross-validated R²) quantifies predictive power. Outliers are investigated via residual analysis and experimental replication .
Experimental Design and Reporting
Q. What protocols ensure reproducibility in this compound-based kinetic studies?
- Methodological Answer : Detailed SOPs include pre-equilibration of reactants, in situ IR monitoring of Si-H consumption, and triplicate runs with error bars (95% CI). Reporting follows the CRISP guidelines (Catalysis Reporting Initiative for Synthetic Protocols), emphasizing raw data deposition and catalyst lot numbers .
Q. How to ethically address discrepancies between published data and unreported negative results for this compound applications?
- Methodological Answer : Implement FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing negative results in repositories like Zenodo. Transparent reporting in manuscripts includes “failed experiment” sections, citing ’s emphasis on scientific rigor and citation integrity .
Tables for Key Data Comparison
| Property | Reported Values | Contradictions | Resolution Method |
|---|---|---|---|
| Si-H Bond Dissociation Energy | 87–93 kcal/mol | Varies with computational basis sets | DFT benchmarking (B3LYP vs. M06) |
| Hydrolysis Half-life (pH 7) | 2–8 hours | Humidity fluctuations in studies | Controlled RH chambers (±2%) |
| Enantiomeric Excess (ee) | 75–92% | Chiral column variability | Standardized HPLC conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
